

# Protocols for fosfomycin synergy testing with other antibiotics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fosfomycin (sodium)*

Cat. No.: *B8107699*

[Get Quote](#)

## Application Notes and Protocols for Fosfomycin Synergy Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for testing the synergistic activity of fosfomycin in combination with other antibiotics. The information is intended to guide researchers in accurately assessing and interpreting synergistic interactions, which is crucial for combating antimicrobial resistance and developing novel therapeutic strategies.

## Introduction

Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the initial step of bacterial cell wall biosynthesis by irreversibly inactivating the MurA enzyme.<sup>[1]</sup> This distinct mechanism minimizes cross-resistance with other antibiotic classes and makes fosfomycin an attractive candidate for combination therapy. Synergy testing is essential to identify antibiotic combinations that are more effective than the individual agents, potentially leading to enhanced bacterial killing, reduced dosage requirements, and a lower propensity for the development of resistance.<sup>[1]</sup>

This document outlines standardized protocols for three common in vitro synergy testing methods: the checkerboard assay, the time-kill assay, and the E-test synergy method.

## Data Presentation: Quantitative Synergy Data

The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify the degree of synergy between two antimicrobial agents. It is calculated using the following formula:

$$\text{FICI} = \text{FIC of Drug A} + \text{FIC of Drug B}$$

where:

- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FICI is interpreted as follows:

- Synergy:  $\text{FICI} \leq 0.5$
- Additive/Partial Synergy:  $0.5 < \text{FICI} \leq 1.0$
- Indifference:  $1.0 < \text{FICI} \leq 4.0$
- Antagonism:  $\text{FICI} > 4.0$ <sup>[2][3][4][5]</sup>

The following tables summarize published FIC indices for fosfomycin in combination with various antibiotics against different bacterial species.

Table 1: Fosfomycin Synergy with Beta-Lactams

| Partner Antibiotic      | Bacterial Species                      | Number of Isolates | Synergy (FICI ≤ 0.5) (%)     | Additive (0.5 < FICI ≤ 1.0) (%) | Reference |
|-------------------------|----------------------------------------|--------------------|------------------------------|---------------------------------|-----------|
| Piperacillin/tazobactam | E. coli, K. pneumoniae, P. aeruginosa  | 30                 | 33%                          | 54%                             | [3][4][5] |
| Ceftazidime/avibactam   | E. coli, K. pneumoniae, P. aeruginosa  | 30                 | 30%                          | Not specified                   | [3][4][5] |
| Meropenem               | E. coli, K. pneumoniae, P. aeruginosa  | 30                 | Not specified                | 83%                             | [3][4][5] |
| Aztreonam               | E. coli, K. pneumoniae, P. aeruginosa  | 30                 | Not specified                | 83%                             | [3][4][5] |
| Imipenem                | Methicillin-Resistant S. aureus (MRSA) | 10                 | 90% (with standard inocula)  | Not specified                   | [6]       |
| Ceftriaxone             | Methicillin-Resistant S. aureus (MRSA) | 10                 | 100% (with standard inocula) | Not specified                   | [6]       |

Table 2: Fosfomycin Synergy with Other Antibiotic Classes

| Partner Antibiotic | Bacterial Species                         | Number of Isolates | Synergy (FICI ≤ 0.5) (%)              | Additive (0.5 < FICI ≤ 1.0) (%) | Reference |
|--------------------|-------------------------------------------|--------------------|---------------------------------------|---------------------------------|-----------|
| Gentamicin         | Carbapenem-Resistant <i>E. coli</i>       | 1                  | 100%                                  | 0%                              | [7]       |
| Amikacin           | Carbapenem-Resistant <i>E. coli</i>       | 1                  | 100%                                  | 0%                              | [7]       |
| Ciprofloxacin      | Carbapenem-Resistant <i>E. coli</i>       | 1                  | 100%                                  | 0%                              | [7]       |
| Tigecycline        | KPC-producing <i>K. pneumoniae</i>        | 30                 | 13.3% - 16.7%                         | 30.0% - 36.7%                   | [4]       |
| Colistin           | Carbapenem-Resistant <i>K. pneumoniae</i> | 50                 | 72%                                   | 12% (partial synergism)         | [8]       |
| Minocycline        | <i>P. aeruginosa</i>                      | Not specified      | Additive effect observed              | Not specified                   | [9]       |
| Doxycycline        | Vancomycin-Resistant <i>E. faecium</i>    | 24                 | Synergistic or additive in most cases | Not specified                   | [9]       |

## Experimental Protocols

### Checkerboard Assay

The checkerboard assay is a widely used method to determine the FIC index by testing a range of concentrations of two antibiotics, both alone and in combination.

Materials:

- 96-well microtiter plates
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Glucose-6-phosphate (G6P) solution (25 mg/L final concentration for fosfomycin testing)
- Stock solutions of fosfomycin and the partner antibiotic
- Bacterial inoculum standardized to 0.5 McFarland
- Multichannel pipette

**Protocol:**

- Prepare Broth: Supplement CAMHB with G6P to a final concentration of 25 mg/L.
- Plate Setup:
  - Add 50  $\mu$ L of supplemented CAMHB to all wells of a 96-well plate.
  - In column 1, add an additional 50  $\mu$ L of the highest concentration of Drug B (e.g., 4x MIC).
  - Perform two-fold serial dilutions of Drug B from column 1 to column 10, leaving columns 11 (Drug A control) and 12 (growth control) without Drug B.
  - In row A, add an additional 50  $\mu$ L of the highest concentration of Drug A (Fosfomycin).
  - Perform two-fold serial dilutions of Drug A from row A to row G, leaving row H (Drug B control) without Drug A.
- Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well. Add 50  $\mu$ L of the diluted inoculum to each well.
- Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
- Reading Results: Determine the Minimal Inhibitory Concentration (MIC) of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial

growth.

- FICI Calculation: Calculate the FIC index as described above.

## Time-Kill Assay

The time-kill assay provides dynamic information about the rate of bacterial killing by an antibiotic combination over time.

Materials:

- Culture tubes or flasks
- CAMHB supplemented with G6P (25 mg/L)
- Stock solutions of fosfomycin and the partner antibiotic
- Bacterial inoculum standardized to 0.5 McFarland
- Sterile saline or phosphate-buffered saline (PBS) for dilutions
- Agar plates for colony counting

Protocol:

- Prepare Inoculum: Prepare a bacterial suspension to a 0.5 McFarland standard and then dilute it in supplemented CAMHB to a starting concentration of approximately  $1 \times 10^6$  CFU/mL.
- Setup Test Tubes: Prepare tubes containing:
  - Growth control (no antibiotic)
  - Fosfomycin alone (at a specified concentration, e.g., 1x MIC)
  - Partner antibiotic alone (at a specified concentration, e.g., 1x MIC)
  - Fosfomycin and partner antibiotic in combination (at the same concentrations)

- Incubation: Incubate all tubes at 37°C with shaking.
- Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.<sup>[2]</sup> Perform serial dilutions in sterile saline or PBS and plate onto agar plates.
- Colony Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
- Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a  $\geq 2$ -log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

## E-test Synergy Method

The E-test (epsilometer test) uses antibiotic gradient strips to determine the MIC. For synergy testing, two strips are placed in a cross or "T" formation on an inoculated agar plate.

### Materials:

- Agar plates (e.g., Mueller-Hinton agar supplemented with G6P)
- Bacterial inoculum standardized to 0.5 McFarland
- Fosfomycin and partner antibiotic E-test strips
- Sterile swabs

### Protocol:

- Inoculate Plate: Dip a sterile swab into a bacterial suspension adjusted to a 0.5 McFarland standard and streak the entire surface of the agar plate to create a uniform lawn of bacteria.
- Apply Strips:
  - Place the E-test strip of the first antibiotic on the agar surface.

- Place the E-test strip of the second antibiotic at a 90° angle to the first strip, with the MIC scale of the second strip intersecting the first strip at its MIC value (or another predetermined point).
- Incubation: Incubate the plate at 35-37°C for 18-24 hours.
- Reading Results: Observe the inhibition ellipses. A deformation or reduction in the MIC value at the intersection of the two strips indicates a synergistic interaction.
- FICI Calculation: The MIC of each drug in combination is read where the inhibition ellipse intersects the E-test strip. The FICI can then be calculated.[3][4][5]

## Visualizations

### Fosfomycin's Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Mechanism of fosfomycin action on bacterial cell wall synthesis.

## Checkerboard Assay Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the checkerboard synergy assay.

## Time-Kill Assay Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the time-kill synergy assay.

# Logical Relationship of Fosfomycin and Beta-Lactam Synergy



[Click to download full resolution via product page](#)

Caption: Sequential blockade of cell wall synthesis by fosfomycin and beta-lactams.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 3. researchgate.net [researchgate.net]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. Evaluation of in vitro activity of fosfomycin, and synergy in combination, in Gram-negative bloodstream infection isolates in a UK teaching hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fosfomycin plus  $\beta$ -Lactams as Synergistic Bactericidal Combinations for Experimental Endocarditis Due to Methicillin-Resistant and Glycopeptide-Intermediate *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. In Vitro Synergistic Effect of Colistin with Fosfomycin Against Carbapenem-Resistant *Klebsiella pneumoniae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fosfomycin as Partner Drug for Systemic Infection Management. A Systematic Review of Its Synergistic Properties from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protocols for fosfomycin synergy testing with other antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8107699#protocols-for-fosfomycin-synergy-testing-with-other-antibiotics>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)